![molecular formula C4H6N2O3 B14261175 (2E)-{[(E)-Glycyl]imino}acetic acid CAS No. 140668-52-6](/img/structure/B14261175.png)
(2E)-{[(E)-Glycyl]imino}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-{[(E)-Glycyl]imino}acetic acid is an organic compound with a unique structure that includes both a glycyl group and an iminoacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-{[(E)-Glycyl]imino}acetic acid typically involves the reaction of glycine with glyoxylic acid under specific conditions. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated purification systems to handle large volumes of reactants and products.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-{[(E)-Glycyl]imino}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in substitution reactions where the imino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
(2E)-{[(E)-Glycyl]imino}acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of (2E)-{[(E)-Glycyl]imino}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating biochemical pathways and physiological processes. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycine: A simple amino acid that shares the glycyl group with (2E)-{[(E)-Glycyl]imino}acetic acid.
Iminoacetic Acid: A compound that shares the iminoacetic acid moiety.
Uniqueness
This compound is unique due to its combination of glycyl and iminoacetic acid groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
140668-52-6 |
|---|---|
Formule moléculaire |
C4H6N2O3 |
Poids moléculaire |
130.10 g/mol |
Nom IUPAC |
2-(2-aminoacetyl)iminoacetic acid |
InChI |
InChI=1S/C4H6N2O3/c5-1-3(7)6-2-4(8)9/h2H,1,5H2,(H,8,9) |
Clé InChI |
KOZIFPGILIMLJB-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)N=CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14261098.png)
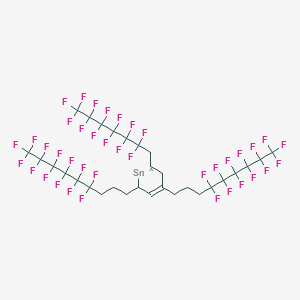
![[1-({[(1R)-1-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-3-{3-methyl-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid](/img/structure/B14261112.png)
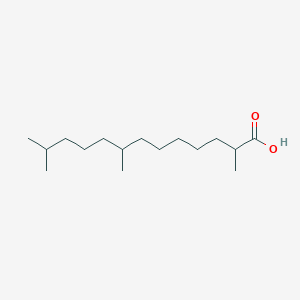
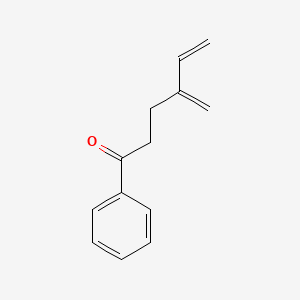

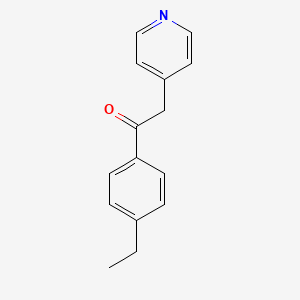

![Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]-](/img/structure/B14261158.png)
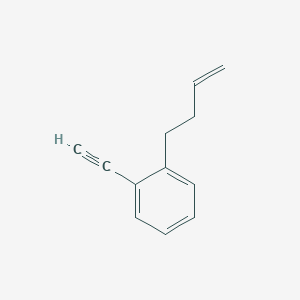
![6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14261170.png)
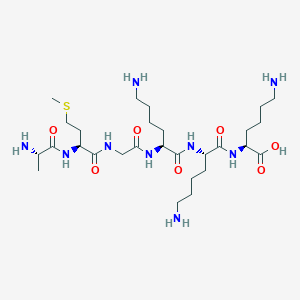
![4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine](/img/structure/B14261173.png)
